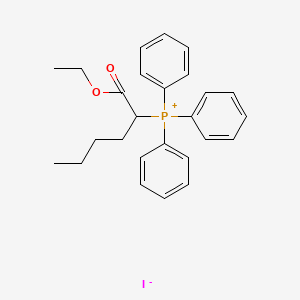
(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C26H30IO2P. It is known for its unique structure, which includes a phosphonium ion bonded to a triphenyl group and an ethoxy-oxohexyl group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by the introduction of the ethoxy-oxohexyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield simpler phosphonium compounds.
Substitution: The ethoxy-oxohexyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce simpler phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.
Biology
In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with biological molecules makes it a useful tool for probing cellular mechanisms and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its reactivity and stability make it a candidate for drug development and delivery systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
- (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
- (1-Ethoxy-1-oxobutan-2-yl)triphenylphosphonium chloride
Uniqueness
(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide is unique due to its longer alkyl chain and the presence of an iodide ion. This structure provides distinct reactivity and stability compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62835-98-7 |
|---|---|
Molecular Formula |
C26H30IO2P |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
(1-ethoxy-1-oxohexan-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H30O2P.HI/c1-3-5-21-25(26(27)28-4-2)29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h6-20,25H,3-5,21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YLVANFNPTZSLOS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















